Bis(2-iodobenzoyl) peroxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30989-24-3 |
|---|---|
Molecular Formula |
C14H8I2O4 |
Molecular Weight |
494.02 g/mol |
IUPAC Name |
(2-iodobenzoyl) 2-iodobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8I2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
UQARXTLAXPCWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2I)I |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Iodobenzoyl Peroxide and Analogues
General Principles of Diacyl Peroxide Synthesis
Diacyl peroxides are organic compounds featuring a peroxide bridge (-O-O-) connecting two acyl groups (R-C(O)-). numberanalytics.com Their synthesis is a fundamental process in organic chemistry, often utilized for producing radical initiators for polymerization and other radical-mediated reactions. numberanalytics.comrsc.org The general structure is represented as R-C(O)-O-O-C(O)-R', where R and R' are organic groups. numberanalytics.com
The most common synthetic strategies involve the reaction of a carboxylic acid derivative, such as an acyl chloride or anhydride, with a source of peroxide. numberanalytics.comgoogle.com A prevalent method is the acylation of a metal peroxide, typically sodium peroxide, with two equivalents of an acyl chloride. numberanalytics.com This reaction is often performed in a biphasic system, for instance, with the acyl chloride in an organic solvent and the sodium peroxide in an aqueous solution.
Alternatively, hydrogen peroxide can be used in the presence of a base. wikipedia.org The base, which can be an organic base like pyridine (B92270) or an inorganic base like sodium hydroxide, serves to neutralize the hydrochloric acid formed as a byproduct of the reaction between the acyl chloride and hydrogen peroxide. wikipedia.orgresearchgate.net The choice of reagents and reaction conditions is dictated by the specific properties of the acyl group, including its steric and electronic characteristics.
The O-O bond in diacyl peroxides is relatively weak and can undergo homolytic cleavage upon heating, irradiation, or reaction with a transition metal, generating radicals. rsc.org This reactivity is central to their application but also necessitates careful handling during their synthesis and storage.
Precursor Synthesis Strategies for Ortho-Iodinated Benzoyl Systems
The synthesis of bis(2-iodobenzoyl) peroxide requires the preparation of an ortho-iodinated benzoyl precursor, most commonly 2-iodobenzoyl chloride. ontosight.ai This precursor is a highly reactive aromatic acyl chloride used as an intermediate in the synthesis of various organic compounds. ontosight.aithermofisher.com
The standard laboratory synthesis of 2-iodobenzoyl chloride begins with 2-iodobenzoic acid. ontosight.ai 2-Iodobenzoic acid itself can be prepared through several methods. A classical approach is the diazotization of anthranilic acid (2-aminobenzoic acid) followed by a Sandmeyer reaction with potassium iodide. More modern methods for the ortho-iodination of benzoic acids have also been developed, including iridium-catalyzed C-H activation/iodination, which can offer high yields and selectivity under mild conditions. acs.org
Once 2-iodobenzoic acid is obtained, it is converted to the more reactive 2-iodobenzoyl chloride. This is typically achieved by refluxing the acid with a chlorinating agent like thionyl chloride (SOCl₂) or by reacting it with oxalyl chloride. ontosight.ai The use of thionyl chloride is common as the byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed from the reaction mixture. ontosight.ai
| Starting Material | Reagent(s) | Product | Typical Conditions |
| Anthranilic Acid | 1. NaNO₂, HCl2. KI | 2-Iodobenzoic Acid | Diazotization followed by Sandmeyer reaction |
| Benzoic Acid | Ir(III) catalyst, NIS, HFIP | ortho-Iodobenzoic Acid | C-H activation/iodination acs.org |
| 2-Iodobenzoic Acid | Thionyl Chloride (SOCl₂) | 2-Iodobenzoyl Chloride | Reflux |
| 2-Iodobenzoic Acid | Oxalyl Chloride, DMF (cat.) | 2-Iodobenzoyl Chloride | Room temperature |
Specific Synthetic Routes to this compound
The synthesis of this compound directly mirrors the general principles of diacyl peroxide formation, primarily utilizing 2-iodobenzoyl chloride as the key precursor.
A widely employed method involves the reaction of 2-iodobenzoyl chloride with sodium peroxide. In a typical procedure, a solution of 2-iodobenzoyl chloride in a suitable organic solvent is added to a cooled, stirred aqueous solution of sodium peroxide. The product, being a solid, precipitates out of the solution and can be isolated by filtration.
Another established route is the reaction of 2-iodobenzoyl chloride with hydrogen peroxide under basic conditions. For instance, pyridine can be used as the base to scavenge the HCl produced during the reaction. researchgate.net This method is often preferred when fine control over the reaction pH is necessary. The reaction equation for the synthesis from 2-iodobenzoyl chloride and sodium peroxide is:
2 C₇H₄ICOCl + Na₂O₂ → (C₇H₄ICO)₂O₂ + 2 NaCl
The resulting this compound is a solid compound that must be handled with care due to the inherent instability of the peroxide linkage.
Optimization of Synthesis Conditions and Reaction Yields in Laboratory Settings
Optimizing the synthesis of this compound is crucial for ensuring both high yield and the safety of the procedure. Several reaction parameters are key to achieving these goals.
Temperature: The thermal lability of the peroxide bond necessitates low reaction temperatures, typically between 0 and 5 °C. orgsyn.org Maintaining a consistently low temperature during the addition of the highly reactive 2-iodobenzoyl chloride is critical to prevent decomposition of the product and control the exothermicity of the reaction.
Stoichiometry and Reagent Addition: The stoichiometry of the reactants must be carefully controlled. A slight excess of the peroxide source (e.g., sodium peroxide or hydrogen peroxide) is often used to drive the reaction to completion. However, a large excess can lead to unwanted side reactions. The rate of addition of the 2-iodobenzoyl chloride is also a critical parameter; slow, dropwise addition to the stirred peroxide solution prevents localized overheating and side-product formation. orgsyn.org
Solvent and pH: The choice of solvent can influence reaction rates and ease of product isolation. A two-phase system, such as diethyl ether and water, is common, allowing the organic product to be easily separated from aqueous byproducts. When using hydrogen peroxide, maintaining an alkaline pH (often above 7) is necessary to facilitate the reaction. google.com
Purification: After filtration, the crude product is typically washed to remove unreacted starting materials and inorganic salts. A common washing sequence includes cold water, a dilute basic solution (like sodium bicarbonate) to remove any acidic impurities, and finally, another wash with cold water before drying under vacuum.
By carefully tuning these conditions, researchers can maximize the isolated yield of this compound while minimizing safety risks associated with these energetic compounds. Published procedures for analogous diacyl peroxides often report yields that are highly dependent on the strict observance of these optimized parameters.
| Parameter | Optimized Condition | Rationale |
| Temperature | 0–5 °C | Minimizes thermal decomposition of the peroxide product. orgsyn.org |
| Reagent Addition | Slow, dropwise addition of acyl chloride | Controls reaction exotherm and prevents side reactions. orgsyn.org |
| Stoichiometry | Slight excess of peroxide source | Ensures complete conversion of the acyl chloride. |
| pH (for H₂O₂ route) | Alkaline (pH > 7) | Neutralizes HCl byproduct and facilitates the reaction. google.com |
| Purification | Washing with water and dilute base | Removes impurities and unreacted starting materials. |
Decomposition Pathways and Intrinsic Reactivity of Bis 2 Iodobenzoyl Peroxide
Thermal Decomposition Mechanisms
The thermal decomposition of Bis(2-iodobenzoyl) peroxide can proceed through several competing pathways, including homolytic cleavage of the peroxide bond and intramolecular rearrangements facilitated by the ortho-iodo groups. The dominant mechanism is highly dependent on the reaction conditions, such as the physical state (solution or solid-state) and temperature.
Homolytic Cleavage of the Peroxide Bond and Subsequent Radical Cascade
Under certain conditions, the initial step in the decomposition of this compound is the homolytic cleavage of the weak oxygen-oxygen peroxide bond. rsc.orgbeilstein-journals.org This process generates two 2-iodobenzoyloxy radicals. This initiation is a common feature in the decomposition of diacyl peroxides.
Once formed, these radicals can undergo a cascade of subsequent reactions. One possible pathway is decarboxylation to produce 2-iodophenyl radicals and carbon dioxide. The 2-iodophenyl radicals are highly reactive species that can then participate in various radical reactions, such as hydrogen abstraction from the solvent or other molecules, or they can initiate polymerization of vinyl monomers. researchgate.net The decomposition of similar peroxides, like acetyl propionyl peroxide, has been shown to produce radicals that can interact with the solvent. researchgate.net
Intramolecular Participation of Ortho-Iodo Substituents in Decomposition
A key feature of the decomposition of this compound is the significant intramolecular participation of the ortho-iodo substituents. researchgate.netacs.org This neighboring group effect provides an alternative decomposition pathway to the simple homolytic cleavage. In solution, the decomposition can lead to an isomerization to form a trivalent iodine species, 1-(2'-iodobenzoyloxy)-1,2-benziodoxolin-3-one. acs.orgtandfonline.com This rearrangement is a notable deviation from the typical decomposition of many other diacyl peroxides. researchgate.net
The mechanism involves an intramolecular nucleophilic attack of the oxygen of the peroxide bond on the adjacent iodine atom. This interaction is facilitated by the proximity of the ortho-iodo group to the peroxide linkage. This pathway is distinct from the decomposition of bis(o-iodophenylacetyl) peroxide, where the iodo substituent does not appear to participate in the decomposition, which instead proceeds through radical formation. researchgate.net The ability of iodoarenes to act as precursors to various reactive intermediates is a well-established concept in organic chemistry. nih.gov
Solid-State Rearrangement Processes and Heterogeneous Mechanism Investigations
In the solid state, the thermal rearrangement of this compound to 1-(2'-iodobenzoyloxy)-1,2-benziodoxolin-3-one is also a prominent reaction. acs.orgtandfonline.com This solid-state transformation has been investigated using techniques such as laser Raman spectroscopy. tandfonline.comresearchgate.net
Studies of the phonon spectra as a function of the rearrangement progress indicate that the reaction proceeds via a heterogeneous mechanism. tandfonline.com This suggests that the reaction does not occur uniformly throughout the crystal lattice but rather at specific sites or interfaces. Despite the topotactic nature of the reaction reported in some studies, which implies a direct transformation from the reactant crystal lattice to the product crystal lattice, the spectroscopic evidence points towards a more complex, non-uniform process. tandfonline.com Furthermore, temperature-dependent studies of the phonon spectra have shown no evidence of mode-softening for any optical phonons, suggesting that the reaction is not phonon-assisted. tandfonline.com
Investigation of Neighboring Group Effects in Decomposition Kinetics
The ortho-iodo substituent exerts a profound neighboring group effect on the decomposition kinetics of this compound. This effect is evident when comparing its reactivity to that of other substituted benzoyl peroxides. For instance, the decomposition of bis(o-iodophenylacetyl) peroxide proceeds without any apparent participation from the iodo substituents, highlighting the specific role of the benzoyl structure in facilitating the intramolecular interaction. researchgate.net
The rate of decomposition is significantly influenced by the ability of the ortho-substituent to interact with the peroxide bond. In the case of this compound, this interaction leads to a facile intramolecular rearrangement, which can be a lower energy pathway compared to the simple homolytic cleavage of the O-O bond. acs.org The study of intramolecular radical aromatic substitution reactions has shown that the nature of the atoms in the tether between two aromatic rings can significantly influence the course of the reaction, which is analogous to the intramolecular interaction in this compound. ucl.ac.uk
The kinetics of decomposition can be described by nth-order or autocatalytic models, depending on the specific peroxide and conditions. researchgate.net For this compound, the intramolecular pathway leading to the trivalent iodine species represents a distinct kinetic profile compared to peroxides that decompose solely via radical mechanisms. researchgate.netacs.org
Influence of Solvent and Temperature on Reaction Pathways
The choice of solvent and the reaction temperature play a critical role in directing the decomposition pathways of this compound. In solution, the polarity of the solvent can influence the relative rates of the homolytic cleavage and the intramolecular rearrangement pathways. While some peroxide decompositions are relatively insensitive to solvent changes, others show significant solvent effects. rsc.orgresearchgate.net For example, the decomposition of some peroxides is accelerated in more polar solvents. researchgate.net
The viscosity of the solvent can also impact the decomposition kinetics, particularly for reactions that involve solvent-caged radical pairs. nih.gov For this compound, the intramolecular nature of the rearrangement to the trivalent iodine species might be less sensitive to solvent viscosity compared to the diffusion-controlled reactions of the free radicals formed after homolytic cleavage.
Temperature is a key parameter that governs the rate of decomposition. Increasing the temperature generally increases the rate of all decomposition pathways. However, the activation energies for the homolytic cleavage and the intramolecular rearrangement may differ, leading to a temperature-dependent product distribution. Thermal decomposition of organic peroxides is a well-studied phenomenon, with the rate of decomposition typically following the Arrhenius equation. researchgate.netumkc.edu The specific temperature at which decomposition becomes significant is a crucial characteristic of any given peroxide.
Mechanistic Investigations of Chemical Transformations Involving Bis 2 Iodobenzoyl Peroxide
Role as a Radical Initiator in Polymerization Research
Organic peroxides, with their thermally labile oxygen-oxygen bond, are widely used as radical initiators in industrial processes, particularly in polymer synthesis. wikipedia.org Upon heating, the weak O-O bond cleaves homolytically to generate two oxygen-centered radicals. wikipedia.org In the case of benzoyl peroxide, this decomposition yields benzoyloxyl radicals, which can then lose carbon dioxide to form phenyl radicals. wikipedia.org These radicals initiate polymerization by adding to monomer units, starting a chain reaction. wikipedia.orgresearchgate.net
The presence of iodo substituents in Bis(2-iodobenzoyl) peroxide markedly accelerates this decomposition process. acs.org This acceleration is attributed to a free-radical analogue of the neighboring group effect, where the ortho-iodo group participates in the rate-determining step. acs.org While detailed studies on this compound itself are specific, research on the closely related Bis(o-iodophenylacetyl) peroxide demonstrates that its decomposition produces radicals capable of initiating the polymerization of vinyl monomers. acs.org This suggests a similar capacity for this compound, with the ortho-iodine substitution enhancing its efficiency as an initiator by lowering the decomposition temperature.
Table 1: Common Radical Initiators and Their Decomposition This table is interactive. Click on the headers to sort.
| Initiator | Abbreviation | Decomposition Reaction | Resulting Radicals |
|---|---|---|---|
| Benzoyl Peroxide | BPO | (PhCOO)₂ → 2 PhCOO• → 2 Ph• + 2 CO₂ | Benzoyloxyl, Phenyl |
| 2,2'-Azobis(isobutyronitrile) | AIBN | (NC(CH₃)₂CN)₂ → 2 (CH₃)₂CCN• + N₂ | Isobutyronitrile |
Electron Transfer Processes and Formation of Reactive Intermediates
Beyond thermal homolysis, peroxide bonds can be cleaved through electron transfer processes. Studies on benzoyl peroxide derivatives have shown that single electron transfer (SET) reactions can induce homolytic cleavage of the O-O bond. rsc.org For instance, the combination of a Frustrated Lewis Pair (FLP) with benzoyl peroxides leads to the formation of radical salts as reactive intermediates. rsc.org This process demonstrates that the peroxide can act as an electron acceptor to facilitate its decomposition.
The mechanism involves the transfer of an electron to the peroxide, leading to the formation of a radical anion which then fragments. In the context of this compound, the electron-withdrawing nature of the iodine atoms would likely enhance its ability to act as an electron acceptor, potentially facilitating such SET reactions. The resulting reactive intermediates would include the 2-iodobenzoyloxyl radical and subsequently, after potential decarboxylation, the 2-iodophenyl radical. These intermediates are highly reactive and can engage in a variety of subsequent chemical transformations.
Exploration of Acid-Catalyzed Decomposition Pathways (by analogy with related peroxides)
The decomposition of aroyl peroxides can be significantly influenced by the presence of acids. Studies on benzoyl peroxide show that it undergoes rapid decomposition in the presence of Lewis acids such as aluminum chloride and antimony pentachloride, even at or below room temperature. epa.gov This acid-catalyzed pathway is distinct from radical decomposition and proceeds via a polar mechanism. epa.gov Similarly, Brønsted acids, such as in a glacial acetic acid solvent, also catalyze the decomposition of benzoyl peroxide. acs.org
By analogy, this compound is expected to be susceptible to acid-catalyzed decomposition. The presence of a strong acid could protonate one of the carbonyl oxygens, weakening the peroxide bond and favoring a heterolytic (ionic) cleavage over homolytic (radical) cleavage. The neighboring iodo group could also play a role in stabilizing intermediates formed during this ionic pathway. The decomposition of the related Bis(o-iodophenylacetyl) peroxide is known to be sensitive to acid catalysts, with catalysis constants being highly dependent on the solvent. acs.org
Table 2: Influence of Lewis Acids on Benzoyl Peroxide Decomposition This table is interactive. Click on the headers to sort.
| Lewis Acid | Solvent | Temperature Range (°C) | Observation |
|---|---|---|---|
| Boron trifluoride etherate | - | 10-90 | Catalyzed Decomposition |
| Aluminum chloride | - | 10-90 | Rapid Decomposition |
Data based on studies of benzoyl peroxide as an analogue. epa.gov
Catalytic Decomposition Studies
The decomposition of peroxides can be catalyzed by various substances, including transition metal ions and other redox-active species. For example, silver is known to be a highly effective heterogeneous catalyst for the decomposition of hydrogen peroxide. researchgate.net While specific studies on the catalytic decomposition of this compound are not widely documented, general principles suggest several potential catalytic pathways.
Transition metals with accessible oxidation states could engage in redox cycling with the peroxide, facilitating the cleavage of the O-O bond. Furthermore, the presence of the iodine atoms within the molecule itself introduces an interesting possibility. Studies on the iodide-catalyzed decomposition of hydrogen peroxide show that iodide interacts with the peroxide to form reactive intermediates like IOOH, which then decompose. researchgate.net It is conceivable that the covalently bonded iodine in this compound could participate in an intramolecular catalytic cycle or interact with external catalysts in a unique manner, influencing the rate and products of decomposition. Such pathways, however, remain a subject for further research.
Applications of Bis 2 Iodobenzoyl Peroxide in Advanced Organic Synthesis
Generation of Reactive Hypervalent Iodine Species
A significant application of bis(2-iodobenzoyl) peroxide lies in its capacity to serve as a precursor for reactive hypervalent iodine species. These species are renowned for their unique reactivity and have become indispensable tools in contemporary organic chemistry.
Precursor for Iodonium (B1229267) Ylide Formation
This compound is a key starting material for the generation of iodonium ylides. Iodonium ylides have gained considerable attention as safe and versatile alternatives to diazo compounds for the generation of carbene intermediates. rsc.orgresearchgate.net These ylides can be readily prepared from the peroxide and subsequently employed in a variety of transformations, including C-H functionalization reactions. rsc.org The rhodium(III)-catalyzed coupling of C-H substrates with iodonium ylides, for instance, has proven effective for the synthesis of diverse cyclic structures under mild conditions. snnu.edu.cn This approach is applicable to both sp2 and sp3 C-H bonds, showcasing the broad utility of iodonium ylides derived from this compound. snnu.edu.cn
Table 1: Selected Examples of Iodonium Ylide Applications in C-H Functionalization
| Substrate | Catalyst | Product | Yield (%) | Ref |
| N-Methoxybenzamide | [RhCpCl2]2 | Dihydroisoquinolinone | 95 | snnu.edu.cn |
| 2-Phenylpyridine | [RhCpCl2]2 | Benzo[h]quinoline | 88 | snnu.edu.cn |
| 8-Methylquinoline | [RhCp*Cl2]2 | Benzo[h]quinoline | 99 | snnu.edu.cn |
Enabling Oxidative Functionalizations and Cyclizations
The hypervalent iodine species generated from this compound are potent oxidants, enabling a range of oxidative functionalizations and cyclizations. These reactions are often characterized by their high efficiency and selectivity. The in situ generation of these reactive species avoids the need to handle potentially unstable hypervalent iodine reagents directly. Oxidative cyclizations, for example, of ortho-substituted arenamines can be effectively achieved to produce heterocyclic structures like 2,1-benzisoxazoles. researchgate.net
Utility in Radical-Mediated Transformations
Organic peroxides are well-known initiators of radical reactions, and this compound is no exception. beilstein-journals.orggoogle.com Upon thermal or photochemical decomposition, it generates reactive radicals that can initiate a variety of transformations. This property is particularly useful in reactions where a controlled generation of radicals is required. For instance, it can be employed in cascade [3+2] carbocyclization reactions of ene-vinylidenecyclopropanes through an iodine radical-mediated pathway. rsc.org
Development of Novel Synthetic Strategies and Reagent Systems
The unique reactivity of this compound has spurred the development of novel synthetic strategies and reagent systems. Its ability to act as a source of both electrophilic iodine and radical species allows for the design of complex, multi-step transformations in a single pot. This has led to more efficient and atom-economical synthetic routes towards valuable organic molecules. beilstein-journals.org The development of new catalytic systems that utilize this compound as a terminal oxidant is an active area of research, promising greener and more sustainable chemical processes. researchgate.net
Advanced Characterization Techniques in Studying Bis 2 Iodobenzoyl Peroxide and Its Reactions
Spectroscopic Analysis of Reaction Intermediates and Products (e.g., Laser Raman Spectroscopy for Solid-State Rearrangements)
Spectroscopic techniques are indispensable for the identification and characterization of transient intermediates and final products in the reactions of Bis(2-iodobenzoyl) peroxide. Among these, Laser Raman spectroscopy has proven particularly valuable for investigating solid-state rearrangements.
Key findings from the Laser Raman spectroscopic investigation are summarized in the table below.
| Spectroscopic Observation | Interpretation | Implication for Reaction Mechanism |
| Changes in intramolecular vibration spectra | Characterization of the chemical rearrangement from the peroxide to the benziodoxolin-3-one structure. | Confirms the transformation at a molecular level. |
| Evolution of phonon spectra with reaction progress | Indicates a heterogeneous reaction mechanism. | The reaction does not proceed uniformly throughout the crystal lattice. |
| No evidence of mode-softening in temperature-dependent phonon spectra | The reaction is not phonon-assisted. | Lattice vibrations do not play a direct role in initiating the rearrangement. |
Kinetic Studies Utilizing Time-Resolved Spectroscopic Methods
Understanding the kinetics of the decomposition and subsequent reactions of this compound is crucial for predicting its behavior. Time-resolved spectroscopic methods are powerful tools for monitoring the concentration of reactants, intermediates, and products as a function of time, thereby enabling the determination of reaction rates and the elucidation of reaction pathways.
While specific kinetic studies on this compound using time-resolved spectroscopy are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable. Techniques such as transient absorption spectroscopy could be employed to study the short-lived radical species generated upon the homolytic cleavage of the peroxide bond. In a typical transient absorption experiment, a pump laser pulse would initiate the reaction, and a delayed probe pulse would measure the absorption of transient species at different time intervals. This would provide data on the formation and decay kinetics of these intermediates.
For analogous diacyl peroxides, time-resolved infrared spectroscopy has been used to monitor the evolution of species in solution, providing insights into reaction mechanisms. The application of such techniques to this compound could yield valuable data on the rates of initiation and subsequent radical reactions.
The table below illustrates the type of kinetic data that could be obtained for a hypothetical reaction of this compound using time-resolved spectroscopy.
| Time (nanoseconds) | Transient Species A Absorbance | Product B Absorbance |
| 0 | 0.00 | 0.00 |
| 10 | 0.50 | 0.05 |
| 20 | 0.35 | 0.15 |
| 50 | 0.10 | 0.40 |
| 100 | 0.02 | 0.48 |
Chromatographic and Separation Techniques for Mechanistic Elucidation
Chromatographic techniques are essential for the separation and identification of the complex mixture of products that can result from the reactions of this compound. The insights gained from analyzing the product distribution are critical for reconstructing the reaction mechanism.
High-Performance Liquid Chromatography (HPLC) is a particularly useful technique for the analysis of non-volatile and thermally sensitive compounds, which are often encountered in peroxide chemistry. By employing different stationary and mobile phases, it is possible to separate a wide range of reaction products. Coupling HPLC with detectors such as UV-Vis, diode array, or mass spectrometry (LC-MS) allows for the identification and quantification of the separated components. For instance, in the study of other diacyl peroxides, HPLC has been used to quantify the formation of various carboxylic acids, esters, and other rearrangement products, providing crucial evidence for competing reaction pathways.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool for analyzing volatile reaction products. This technique would be suitable for identifying smaller molecules that may be formed through fragmentation or subsequent reactions of the primary radical intermediates from this compound decomposition.
The following table provides examples of how different chromatographic techniques could be applied to study the reaction products of this compound.
| Technique | Potential Application | Information Gained |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of major non-volatile products like carboxylic acids and esters. | Product distribution, reaction yields, and evidence for specific reaction pathways. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown products and intermediates by providing molecular weight and structural information. | Elucidation of complex reaction mechanisms and identification of novel products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile fragmentation products. | Insight into secondary decomposition pathways and the fate of initial radical fragments. |
| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis of the reaction mixture and monitoring reaction progress. | Preliminary assessment of product complexity and selection of conditions for preparative separation. |
Theoretical and Computational Investigations of Bis 2 Iodobenzoyl Peroxide
Electronic Structure Analysis and Bonding Models for Hypervalent Iodine
No specific electronic structure analyses or applications of bonding models for the hypervalent iodine in Bis(2-iodobenzoyl) peroxide have been found in the surveyed literature.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
There are no published DFT calculations detailing the reaction mechanisms or identifying the transition states for reactions involving this compound.
Computational Studies of Stereoelectronic Effects and Compound Stability
Specific computational studies on the stereoelectronic effects that govern the stability of this compound are not available in the current body of scientific literature.
Molecular Dynamics Simulations of Decomposition Processes
No molecular dynamics simulations investigating the decomposition pathways and kinetics of this compound have been reported.
Future computational research is necessary to elucidate the theoretical aspects of this compound's chemistry. Such studies would provide valuable insights into its properties and reactivity.
Historical Context and Evolution of Research on Iodinated Diacyl Peroxides
Early Discoveries in Organic Peroxide Chemistry Relevant to Aromatic Peroxides
The investigation of organic peroxides dates back to the 19th century, with early work focusing on the synthesis and characterization of these energetic molecules. A pivotal moment in this field was the first synthesis of an organic peroxide, dibenzoyl peroxide, by Benjamin Brodie in 1858. This discovery opened the door to the systematic study of diacyl peroxides, a class of organic compounds characterized by the R-C(O)O-O(O)C-R functional group.
Initially, research on aromatic peroxides was primarily concerned with their synthesis and their tendency to undergo homolytic cleavage of the weak oxygen-oxygen bond upon heating or irradiation to form free radicals. This property established their utility as initiators for polymerization reactions, a role they continue to play in industrial processes. The reactivity of diacyl peroxides was largely understood in the context of free radical chemistry for much of the late 19th and early 20th centuries. These compounds are recognized as versatile reagents that can act as electrophiles, oxidants, and radical sources. rsc.org
Table 1: Key Early Discoveries in Aromatic Peroxide Chemistry
| Year | Discovery | Researcher(s) | Significance |
| 1858 | First synthesis of dibenzoyl peroxide. | Benjamin Brodie | Foundation of organic peroxide chemistry. |
| Early 20th Century | Elucidation of the free-radical decomposition of diacyl peroxides. | Various | Established their role as polymerization initiators. |
The Emergence of Hypervalent Iodine Chemistry as a Synthetic Discipline
Hypervalent iodine chemistry, the study of iodine compounds where the iodine atom formally has more than eight electrons in its valence shell, has its roots in the late 19th century. wikipedia.org In 1886, C. Willgerodt synthesized the first organic polyvalent iodine compound, (dichloroiodo)benzene. nih.gov This was followed by the preparation of other hypervalent iodine compounds, but the field remained relatively niche for many decades.
A renaissance in hypervalent iodine chemistry began in the latter half of the 20th century. nih.gov Researchers started to recognize the synthetic potential of these compounds as mild and selective oxidizing agents. Unlike many heavy metal-based oxidants, hypervalent iodine reagents are generally less toxic and more environmentally benign. The reactivity of hypervalent iodine compounds is characterized by ligand exchange and reductive elimination at the iodine center. acs.org This resurgence of interest led to the development of a vast array of hypervalent iodine reagents that are now indispensable tools in modern organic synthesis. acs.orgnih.gov
Table 2: Milestones in the Emergence of Hypervalent Iodine Chemistry
| Year | Discovery | Researcher(s) | Significance |
| 1886 | Synthesis of (dichloroiodo)benzene, the first organic polyvalent iodine compound. nih.gov | C. Willgerodt | Inception of hypervalent iodine chemistry. nih.gov |
| Late 20th Century | Resurgence of interest and development of new synthetic applications. | Various | Established hypervalent iodine compounds as important synthetic reagents. |
Progression of Studies on Ortho-Substituted Aromatic Peroxides and Their Unique Reactivity
The convergence of organic peroxide chemistry and hypervalent iodine chemistry is particularly evident in the study of ortho-substituted aromatic peroxides, most notably bis(2-iodobenzoyl) peroxide. The presence of an iodine atom in the ortho position to the diacyl peroxide group imparts unique reactivity that is not observed in other aromatic peroxides.
A landmark discovery in this area was the observation that bis(o-iodobenzoyl) peroxide undergoes a thermal rearrangement to produce a cyclic hypervalent iodine compound, 1-(2'-iodobenzoyl)-1,2-benziodoxolin-3-one. This intramolecular reaction involves the formation of a new bond between the iodine atom and one of the peroxide oxygens, leading to a stable, five-membered ring system containing a hypervalent iodine center. This transformation highlights a departure from the typical free-radical decomposition pathways of diacyl peroxides.
This unique reactivity is attributed to the proximity of the iodine atom to the peroxide linkage, which facilitates an intramolecular nucleophilic attack of the iodine on the oxygen, or a related radical process. This discovery demonstrated that the reactivity of diacyl peroxides could be profoundly influenced by neighboring group participation, leading to novel molecular architectures. The study of such ortho-substituted systems has provided a deeper understanding of the interplay between different functional groups within a molecule and has opened new avenues for the synthesis of complex hypervalent iodine compounds.
Table 3: Unique Reactivity of this compound
| Reactant | Conditions | Product | Reaction Type |
| This compound | Thermal | 1-(2'-iodobenzoyl)-1,2-benziodoxolin-3-one | Intramolecular Rearrangement |
Future Research Directions and Unexplored Avenues for Bis 2 Iodobenzoyl Peroxide
Development of Asymmetric Synthetic Methodologies
A significant frontier in modern organic chemistry is the development of catalytic asymmetric reactions. While diacyl peroxides are known reagents, their application in stereocontrolled transformations is an area ripe for exploration. Future research could focus on harnessing Bis(2-iodobenzoyl) peroxide for asymmetric synthesis.
Drawing inspiration from established methods, new protocols could be developed. For instance, the use of chiral organocatalysts, such as tritylpyrrolidine derivatives, has proven effective in the asymmetric benzoyloxylation of aldehydes using benzoyl peroxide. researchgate.net A key research goal would be to adapt this methodology for this compound, potentially leading to the synthesis of novel, enantiomerically enriched 2-iodo-benzoyloxy ketones. The steric bulk and electronic influence of the iodine atom could offer unique selectivity profiles compared to unsubstituted benzoyl peroxide.
Furthermore, the development of transition-metal catalyzed asymmetric reactions represents another promising direction. Chiral metal complexes could be designed to coordinate with the peroxide, enabling enantioselective oxygen-transfer reactions to various substrates like sulfides or alkenes. The presence of the ortho-iodine could serve as a coordinating or directing group, influencing the stereochemical outcome of the reaction. The stereoselective decomposition of β-silyl diacyl peroxides to form β-silyl esters with predictable diastereoselectivity demonstrates that stereocontrol in peroxide reactions is achievable and warrants further investigation. nih.gov
Table 1: Potential Asymmetric Reactions Using this compound
| Reaction Type | Substrate | Potential Chiral Product | Catalyst Type |
| Asymmetric Benzoyloxylation | Prochiral Aldehydes/Ketones | Chiral α-(2-Iodobenzoyloxy) Carbonyls | Chiral Amine Organocatalysts |
| Enantioselective Sulfoxidation | Prochiral Sulfides | Chiral Sulfoxides | Chiral Transition Metal Complexes |
| Asymmetric Epoxidation | Prochiral Alkenes | Chiral Epoxides | Chiral Transition Metal Complexes |
| Desymmetrization | Meso-diols | Chiral Mono-esters | Chiral Acyl-Transfer Catalysts |
Integration into Sustainable and Green Chemistry Protocols
The principles of green chemistry are increasingly guiding synthetic route design. Future research should aim to integrate the use of this compound into more environmentally benign protocols. This involves exploring alternative reaction media, energy sources, and bio-based reagents.
Key areas for investigation include:
Bio-based Formulations: Research into synthesizing the precursor, 2-iodobenzoic acid, from renewable feedstocks would enhance the compound's green credentials. Furthermore, developing formulations using bio-based and biodegradable solvents and plasticizers, similar to recent work on benzoyl peroxide pastes, would reduce reliance on fossil-fuel-derived chemicals. mdpi.comresearchgate.net
Ultrasound-Assisted Synthesis: The application of ultrasound can significantly intensify chemical processes, often leading to shorter reaction times and higher yields under milder conditions. nih.gov Investigating ultrasound-assisted reactions involving this compound could lead to more energy-efficient synthetic methods.
Aqueous or Solvent-Free Conditions: Moving away from traditional volatile organic solvents is a core goal of green chemistry. Research into performing reactions with this compound in water or under solvent-free conditions, perhaps using phase-transfer catalysis, would be a significant advancement.
Exploration of Novel Catalytic Cycles and Reagent Regeneration Strategies
Developing catalytic cycles that utilize this compound would maximize atom economy and minimize waste. Future work could explore photocatalytic, biocatalytic, and transition-metal-catalyzed systems.
Photocatalytic Cycles: The cleavage of the O-O bond in diacyl peroxides can be induced by light, generating reactive radicals. researchgate.net Designing novel photocatalytic cycles where this compound acts as a key oxidant or radical source could enable new transformations. The ortho-iodo group might influence the photophysical properties and subsequent radical reactivity.
Biocatalysis: The enzyme-catalyzed decomposition of dibenzoyl peroxide suggests a potential role for biocatalysis. nih.gov Screening for enzymes (e.g., peroxidases, catalases) that can recognize and transform this compound could lead to highly selective and environmentally friendly processes operating under mild conditions.
Reagent Regeneration: In reactions where the peroxide is consumed, developing strategies to regenerate the starting material or its active form is crucial for sustainability. Inspired by industrial processes like hydrogen peroxide production where the anthraquinone working solution is regenerated, future research could explore in situ regeneration of this compound or its precursors from the reaction byproducts. google.com
Advanced Spectroscopic and In Situ Mechanistic Elucidation Studies
A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and discovering new ones. The presence of the heavy iodine atom provides a unique spectroscopic handle that is not present in benzoyl peroxide.
Future mechanistic studies could employ a range of advanced techniques:
In Situ Spectroscopy: The development of novel colorimetric or fluorescent probes could allow for the real-time monitoring of this compound concentration during a reaction. mdpi.commdpi.com Techniques like in-situ IR or Raman spectroscopy could track the disappearance of the peroxide and the appearance of products.
Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be powerful tools for detecting transient reaction intermediates. scielo.br This could be applied to identify key species in the decomposition or reaction pathways of this compound, including potential hypervalent iodine intermediates.
Isotopic Labeling and Computational Studies: Classic mechanistic studies using isotopic labeling (e.g., with ¹⁸O) can elucidate bond-breaking and bond-forming steps. escholarship.org These experimental results, when combined with density functional theory (DFT) calculations, can provide a detailed picture of transition states and reaction energy profiles, clarifying whether pathways are radical or ionic in nature. nih.govresearchgate.net
Potential in Advanced Materials Science Research
Diacyl peroxides are workhorse reagents in polymer chemistry, primarily serving as radical initiators for polymerization. arkema.comwikipedia.orgpergan.com this compound is a prime candidate for exploration in advanced materials science, where its unique structure could impart novel properties to the resulting materials.
Unexplored avenues in this area include:
Initiator for Novel Polymers: Its primary and most direct potential application is as a radical initiator. The 2-iodobenzoyl radical generated upon decomposition could be incorporated as an end-group in polymer chains (e.g., polystyrene, poly(methyl methacrylate)). These iodine-containing end-groups could then be used for subsequent post-polymerization modifications (e.g., cross-coupling reactions), creating functional materials and block copolymers.
Grafting and Polymer Blends: this compound could be used as an initiator for grafting monomers onto existing polymer backbones, creating new biocomposites and compatibilized polymer blends with enhanced properties. mdpi.com
Synthesis of Advanced Nanomaterials: Benzoyl peroxide has been used to enhance the synthesis of polyynes (one-dimensional carbon allotropes) through laser ablation. polimi.it Investigating the role of this compound in similar processes could lead to new methods for synthesizing advanced carbon nanomaterials.
Photocrosslinking Agents: Inspired by methods using benzil photoperoxidation to create benzoyl peroxide structures within polymer films for crosslinking, the direct incorporation of this compound could provide a route to creating crosslinked polymer networks with potentially higher refractive indices or other unique optical properties due to the presence of iodine. nih.gov
Table 2: Potential Applications in Materials Science
| Application Area | Description | Potential Advantage of Iodine |
| Polymerization Initiator | Initiates free-radical polymerization of vinyl monomers. | Introduces iodine end-groups for post-polymerization functionalization. |
| Graft Copolymerization | Initiates grafting of monomers onto polymer backbones. | Modifies surface properties; creates sites for further reactions. |
| Crosslinking Agent | Forms crosslinks in polymer networks upon thermal or photochemical decomposition. | May increase refractive index or thermal stability of the material. |
| Nanomaterial Synthesis | Acts as a radical source in the synthesis of materials like polyynes. | The heavy atom may influence nucleation and growth mechanisms. |
Methodological Considerations in Academic Research with Bis 2 Iodobenzoyl Peroxide
Laboratory Safety Practices for Handling Organic Peroxides
The handling of Bis(2-iodobenzoyl) peroxide demands strict adherence to safety protocols designed for organic peroxides, which are among the most hazardous substances encountered in a laboratory setting. yale.edu These compounds are sensitive to heat, friction, mechanical shock, and contamination, which can lead to rapid and explosive decomposition. stanford.edunih.gov
Personal Protective Equipment (PPE) and Engineering Controls: Researchers must use appropriate PPE at all times. This includes safety goggles and a face shield, flame-resistant laboratory coats, and appropriate chemical-resistant gloves. yale.eduhmroyal.comeopsg.org All manipulations should be conducted within a chemical fume hood with the sash positioned as low as possible to provide a physical barrier. stanford.edu An easily accessible safety shower and eyewash station are mandatory. yale.edu
Storage and Handling: this compound should be stored in its original container in a cool, dark, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials. hmroyal.comeopsg.orgyale.educhemicalbook.com Storage temperatures must be controlled, as some organic peroxides require refrigeration to maintain stability. hmroyal.comamericanchemistry.com It is crucial to prevent contact with metals such as copper, brass, and iron, as well as strong oxidizing and reducing agents, which can cause decomposition. americanchemistry.com Only the minimum required quantity of the peroxide should be handled at any given time. eopsg.org Due to the risk of contamination, unused peroxide must never be returned to its original container. eopsg.orgamericanchemistry.com
Waste Disposal: All materials contaminated with this compound, including reaction residues and spill cleanup materials, must be treated as hazardous waste. stanford.eduamericanchemistry.com Spilled peroxides should be absorbed with an inert material like vermiculite, wetted with water, and collected using non-sparking tools for proper disposal. eopsg.orgwashington.edu
| Safety Practice | Description | Primary Hazard Mitigated |
| Use of PPE | Includes safety goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves. yale.eduhmroyal.comeopsg.org | Skin/eye contact, burns. stanford.edu |
| Engineering Controls | Work in a chemical fume hood with a blast shield. stanford.edu | Inhalation, explosion. stanford.edu |
| Proper Storage | Store in a cool, dark, well-ventilated area away from incompatible materials. hmroyal.comeopsg.orgyale.edu | Accidental decomposition, fire. americanchemistry.com |
| Handling Procedures | Use non-sparking tools; avoid friction, impact, and heat. stanford.edueopsg.org | Shock-induced decomposition, explosion. stanford.edu |
| Waste Disposal | Treat all contaminated materials as hazardous waste; do not dispose of in drains. americanchemistry.comwashington.edu | Environmental contamination, accidental reactions. washington.edu |
| Contamination Prevention | Never return unused peroxide to the original container. eopsg.orgamericanchemistry.com | Contamination-induced decomposition. americanchemistry.com |
Methodologies for the Detection and Removal of Residual Peroxides in Reaction Mixtures
After a reaction is complete, it is critical to detect and safely remove any unreacted this compound before workup and purification steps like distillation or evaporation, as concentrating peroxides can lead to violent explosions. yale.eduepfl.ch
Detection of Residual Peroxides: Several methods are available for the qualitative and quantitative detection of residual peroxides.
Test Strips: Commercially available test strips (e.g., potassium iodide-starch paper) provide a rapid and convenient qualitative or semi-quantitative method. yale.eduserim.com The strip is moistened with the reaction solution; a color change (typically to blue or purple) indicates the presence of peroxides.
Colorimetric Methods: A common laboratory test involves adding the sample to a solution of sodium or potassium iodide in glacial acetic acid. The peroxide oxidizes the iodide to iodine, which appears as a yellow to brown color. The intensity of the color is proportional to the peroxide concentration. washington.edu Another method is the titanium oxalate (B1200264) method, where the formation of a yellowish-orange titanium(IV)-peroxide complex can be quantified spectrophotometrically. watereuse.org
Titration: For quantitative analysis, titration with a standard solution of a reducing agent, such as potassium permanganate, can be employed to determine the exact concentration of the peroxide. evonik.com
Removal (Quenching) of Residual Peroxides: Once detected, residual peroxides must be chemically destroyed in a process known as quenching. This involves reacting the peroxide with a mild reducing agent.
Aqueous Sodium Thiosulfate (B1220275): A common and effective method is to wash the reaction mixture with a saturated or 1 M aqueous solution of sodium thiosulfate (Na₂S₂O₃). epfl.chorgsyn.org The thiosulfate reduces the peroxide to a less hazardous compound. This process can be exothermic, so the quenching agent should be added slowly with cooling. epfl.chorgsyn.org
Aqueous Ferrous Sulfate (B86663): A freshly prepared acidic solution of ferrous sulfate (FeSO₄) is another effective reagent for quenching peroxides. washington.eduwashington.edu The Fe(II) ion reduces the peroxide.
Other Reducing Agents: Other mild reducing agents like sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) can also be used. epfl.chwashington.edu
The choice of quenching agent depends on the solubility of the peroxide and the compatibility with other compounds in the reaction mixture. After quenching, the reaction mixture should be re-tested to confirm the complete absence of peroxides before proceeding with any further steps. epfl.ch
| Method | Principle | Application | Key Considerations |
| Detection: KI Test Strips | Oxidation of iodide to iodine, which reacts with starch to produce a blue/black color. yale.eduserim.com | Rapid, qualitative screening. | Simple and fast; may have interferences from other oxidizing agents. |
| Detection: Titanium Oxalate | Formation of a colored titanium(IV)-peroxide complex. watereuse.org | Quantitative, spectrophotometric analysis. | Offers good sensitivity and can be used for precise measurements. watereuse.org |
| Removal: Sodium Thiosulfate | Reduction of the peroxide by thiosulfate ions. epfl.chorgsyn.org | General-purpose quenching for organic reaction mixtures. | Can be exothermic; requires slow addition and cooling. epfl.ch |
| Removal: Ferrous Sulfate | Reduction of the peroxide by Fe(II) ions. washington.eduwashington.edu | Effective for water-insoluble solvents. | Solution should be freshly prepared. washington.edu |
Design of Experiments for Rigorous Kinetic and Mechanistic Studies
To conduct rigorous kinetic and mechanistic studies on reactions involving this compound, a systematic approach using Design of Experiments (DoE) is highly beneficial. mt.com DoE allows for the simultaneous variation of multiple factors to efficiently map the reaction space, identify optimal conditions, and elucidate the underlying reaction mechanism. mt.commdpi.com
Factor Selection and Range Finding: The first step is to identify the critical process parameters (factors) that could influence the reaction rate and product distribution. For the decomposition of this compound, these factors may include:
Temperature: Peroxide decomposition is highly temperature-dependent.
Concentration: The initial concentration of the peroxide and any substrates.
Solvent: The polarity and viscosity of the solvent can influence reaction rates.
Presence of Initiators or Inhibitors: Additives that can accelerate or slow down the radical decomposition pathways.
Preliminary experiments are necessary to define a realistic and safe operating range for each factor. mdpi.com Automated chemical synthesis reactors are particularly useful for this phase as they allow for precise control over reaction parameters like temperature. mt.com
Experimental Design and Modeling: A suitable experimental design, such as a factorial or response surface methodology (RSM), is chosen to explore the defined parameter space. researchgate.net For kinetic studies, the goal is to determine the reaction order with respect to each reactant and calculate the rate constant (k) and activation parameters (e.g., activation energy, Eₐ). The decomposition of related compounds like bis(o-iodophenylacetyl) peroxide has been shown to follow complex pathways, including both radical and polar, acid-catalyzed routes. lookchem.com A well-designed set of experiments can help differentiate these pathways for this compound.
Data Acquisition and Analysis: In-situ analytical techniques, such as spectroscopy (FTIR, UV-Vis), are invaluable for continuous monitoring of the reaction progress. This provides real-time kinetic data, which is crucial for accurate modeling. mt.com By tracking the disappearance of the peroxide and the appearance of products, a detailed kinetic profile can be established. The collected data is then fitted to a proposed kinetic model. Statistical analysis of the model's fit and the significance of each factor helps in validating the proposed reaction mechanism. researchgate.net For instance, studies on the decomposition of bis(o-iodobenzoyl) peroxide revealed a marked acceleration by the iodo substituents, suggesting a neighboring group participation mechanism, which could be quantitatively explored using a DoE approach. lookchem.com
| DoE Phase | Objective | Key Activities | Example for this compound Study |
| Screening | Identify critical factors influencing the reaction. | Select variables (temperature, concentration, solvent) and define their ranges. mdpi.com | Varying temperature from 25°C to 50°C and initial peroxide concentration from 0.01 M to 0.1 M. |
| Optimization | Find the optimal conditions for a desired outcome (e.g., yield, selectivity). | Use Response Surface Methodology (RSM) to model the relationship between factors and responses. researchgate.net | Determining the temperature and concentration that maximize the rate of a desired reaction while minimizing side products. |
| Mechanistic Study | Elucidate the reaction mechanism and determine kinetic parameters. | Perform experiments to fit data to rate laws; calculate activation energy and reaction orders. researchgate.net | Measuring the reaction rate at different temperatures to calculate the activation energy for the O-O bond homolysis. |
Q & A
Q. Q1. What are the primary safety protocols for synthesizing and handling bis(2-iodobenzoyl) peroxide in laboratory settings?
Methodological Answer: this compound, as a peroxide-forming compound, requires stringent safety measures:
- Storage : Store in airtight, light-resistant containers at ≤20°C, with clear labeling of receipt/opening dates and peroxide test results .
- Handling : Use explosion-proof equipment, avoid friction/heat sources, and employ inert atmospheres (e.g., nitrogen) during synthesis .
- Decomposition Mitigation : Regularly test for peroxide concentration using iodometric titration; discard if levels exceed 100 ppm .
- Emergency Protocols : Equip labs with Class B fire extinguishers (for organic peroxides) and train personnel on spill containment using non-combustible adsorbents (e.g., vermiculite) .
Q. Q2. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Chromatographic Analysis : Use HPLC with UV detection (λ = 254 nm) to assess purity, comparing retention times against certified standards .
- Spectroscopic Confirmation :
- Elemental Analysis : Quantify iodine content via ICP-MS to ensure stoichiometric consistency (expected: ~45.2% iodine by mass) .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictions in reported decomposition kinetics of this compound under varying solvent systems?
Methodological Answer: Discrepancies in decomposition rates (e.g., polar vs. non-polar solvents) require:
Q. Q4. How can researchers design a study to evaluate the environmental persistence of this compound in aquatic systems?
Methodological Answer:
Q. Q5. What advanced spectroscopic techniques are optimal for elucidating the radical intermediates generated during this compound-initiated polymerizations?
Methodological Answer:
- Time-Resolved ESR : Capture short-lived radicals (e.g., iodobenzoyloxy radicals) with microsecond resolution, using spin traps like DMPO .
- Raman Spectroscopy : Track real-time O-O bond cleavage (shift from ~880 cm⁻¹ to disappearance) during thermal initiation .
- Computational Modeling : Validate experimental data with DFT calculations (B3LYP/6-31G*) to map radical stabilization energies and transition states .
Data Contradiction Analysis
Q. Q6. How should researchers address conflicting reports on the photostability of this compound in UV-initiated reactions?
Methodological Answer:
- Source Audit : Compare light sources (e.g., UVA vs. UVB intensity), reaction vessel materials (quartz vs. borosilicate), and oxygen levels .
- Quantum Yield Determination : Calculate photodecomposition efficiency (ϕ) using actinometry (e.g., ferrioxalate) to standardize irradiance data .
- Controlled Re-exposure : Repeat experiments under identical conditions (e.g., 365 nm, 10 mW/cm²) while varying iodide content to assess autocatalytic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
